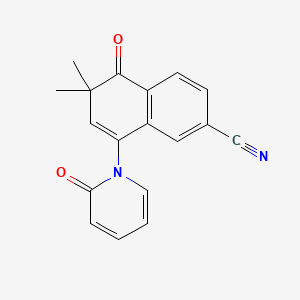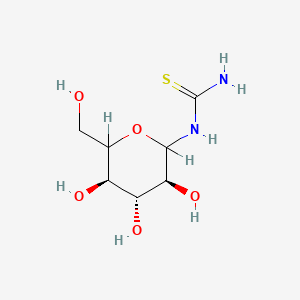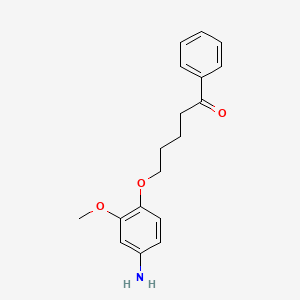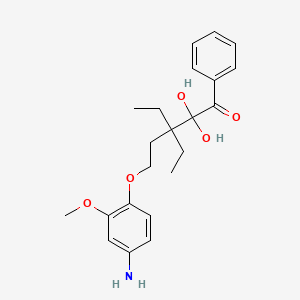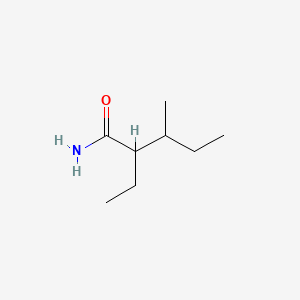![molecular formula C25H23Cl2N7O4 B1683810 5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine CAS No. 1134156-31-2](/img/structure/B1683810.png)
5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine
Overview
Description
VER 155008 is a small molecule inhibitor of the heat shock protein 70 (Hsp70) family. It is an adenosine-derived compound that selectively inhibits Hsp70, heat shock cognate 71 kDa protein (Hsc70), and 78 kDa glucose-regulated protein (Grp78) with high affinity.
Scientific Research Applications
VER 155008 has a wide range of scientific research applications:
Cancer Therapy: VER 155008 has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. .
Neurodegenerative Diseases:
Cell Biology: VER 155008 is used in cell biology research to study the role of Hsp70 in protein folding, stress response, and cellular homeostasis.
Mechanism of Action
Target of Action
VER-155008 is a small molecule that primarily targets the Heat Shock Protein 70 (Hsp70) family of molecular chaperones . The Hsp70 family includes proteins such as Hsp70 (HSPA1), Hsc70 (HSPA8), and Grp78 . These proteins play crucial roles in protein folding, degradation, and complex assembly, thereby maintaining cellular proteostasis .
Mode of Action
VER-155008 binds to the nucleotide binding site of Hsp70, arresting the nucleotide binding domain (NBD) in a half-open conformation . This action prevents the allosteric control between the NBD and the substrate binding domain (SBD), effectively acting as an ATP-competitive inhibitor .
Biochemical Pathways
The inhibition of Hsp70 by VER-155008 impacts several biochemical pathways. Hsp70 has been shown to affect cell signaling pathways such as the Akt/mTOR pathway, which negatively regulates macroautophagy . By inhibiting Hsp70, VER-155008 can influence these pathways, potentially leading to increased macroautophagy .
Pharmacokinetics
VER-155008 demonstrates rapid metabolism and clearance in vivo . It has been shown to penetrate into the brain after intraperitoneal administration, suggesting that it acts in the brain in situ . .
Result of Action
VER-155008 has been shown to suppress cell viability dose-dependently and inhibit colony formation in various cell lines . It also induces caspase-3/7 dependent apoptosis in certain cells and non-caspase dependent cell death in others . Furthermore, it has been found to reduce the expression of phosphorylated Akt, suggesting an impact on the Akt signaling pathway .
Action Environment
The action, efficacy, and stability of VER-155008 can be influenced by various environmental factors. For instance, the presence of other molecules, such as small molecule Hsp90 inhibitors, can potentiate the apoptotic potential of VER-155008 in certain cell lines . .
Preparation Methods
The synthesis of VER 155008 involves multiple steps, starting from adenosine derivatives. The key steps include the introduction of specific functional groups to the adenosine scaffold to enhance its binding affinity to Hsp70. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
VER 155008 undergoes various chemical reactions, including:
Oxidation: VER 155008 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on VER 155008.
Substitution: Substitution reactions are commonly used to introduce different substituents on the adenosine scaffold, enhancing its inhibitory activity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Comparison with Similar Compounds
VER 155008 is unique among Hsp70 inhibitors due to its high selectivity and potency. Similar compounds include:
MKT-077: Another Hsp70 inhibitor with a different chemical structure and mechanism of action.
PES-Cl: A small molecule inhibitor that targets Hsp70 but with lower selectivity compared to VER 155008.
2-Phenylethynesulfonamide (PES): An Hsp70 inhibitor with a distinct binding site and mode of action. VER 155008 stands out due to its ability to selectively inhibit multiple members of the Hsp70 family, making it a valuable tool in scientific research
Properties
IUPAC Name |
4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGCBQORXDVTE-UMCMBGNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649014 | |
| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134156-31-2 | |
| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of VER-155008?
A1: VER-155008 primarily targets the nucleotide-binding domain (NBD) of Hsp70 proteins, specifically the adenosine triphosphatase (ATPase) domain. [, , ]
Q2: How does VER-155008 inhibit Hsp70 activity?
A2: VER-155008 acts as an ATP-competitive inhibitor, binding to the ATPase domain of Hsp70. This binding disrupts the allosteric communication between the NBD and the substrate-binding domain (SBD) of Hsp70, ultimately hindering its chaperone function. [, , ]
Q3: What are the downstream effects of Hsp70 inhibition by VER-155008?
A3: Inhibition of Hsp70 by VER-155008 leads to a wide range of cellular responses, including:
- Induction of Apoptosis: In cancer cells, VER-155008 can induce apoptosis, either as a single agent or in combination with other anticancer therapies. [, , , ]
- Suppression of Cell Proliferation: VER-155008 has demonstrated antiproliferative effects on various cancer cell lines. [, , , ]
- Inhibition of Autophagy: VER-155008 can disrupt the autophagic process, potentially contributing to its anticancer activity. []
- Suppression of Viral Replication: Research indicates that VER-155008 can inhibit the replication of certain viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV) and dengue virus. [, ]
- Modulation of Immune Responses: VER-155008 can affect the release of cytokines, suggesting a role in modulating immune responses. [, ]
- Promotion of Axonal Regrowth: In models of Alzheimer's disease, VER-155008 has shown promising results in promoting axonal regeneration and improving memory function. [, ]
Q4: What is the molecular formula and weight of VER-155008?
A4: * Molecular Formula: C27H21Cl2N7O5* Molecular Weight: 594.4 g/mol
Q5: Is there spectroscopic data available for VER-155008?
A5: While the provided research articles do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound supplier's documentation.
- In vitro studies: VER-155008 is typically dissolved in DMSO for in vitro experiments, suggesting compatibility with this solvent. [, , ]
- In vivo studies: VER-155008 has been administered to mice via intraperitoneal injection, suggesting the feasibility of formulating it for this route of administration. [, ]
Q6: Have computational chemistry methods been employed to study VER-155008?
A7: Yes, computational modeling, including molecular docking, has been used to understand the interaction of VER-155008 with the ATPase domain of Hsp70. [, , ] These studies have provided insights into the binding mode and potential structural modifications that could enhance its activity or selectivity.
Q7: Are there Structure-Activity Relationship (SAR) studies for VER-155008?
A8: While the provided research articles primarily focus on VER-155008 itself, they do highlight the importance of specific structural features for its activity. For example, the adenosine moiety and the dichlorophenyl group are crucial for binding to the ATPase domain of Hsp70. [, ] Further SAR studies, involving the synthesis and evaluation of VER-155008 analogs, would be valuable to optimize its pharmacological properties.
Q8: What is known about the pharmacokinetics of VER-155008?
A9: One study mentioned that VER-155008 exhibits rapid metabolism and clearance in vivo, with tumor levels below the predicted pharmacologically active concentration. [] This highlights the need for further optimization of the compound's pharmacokinetic properties, potentially through formulation strategies or structural modifications, to improve its bioavailability and therapeutic window.
Q9: Has VER-155008 been tested in preclinical models of disease?
A9: Yes, VER-155008 has shown efficacy in several preclinical models, including:
- Cancer models: VER-155008 has demonstrated antitumor activity in various cancer cell lines and xenograft models, both as a single agent and in combination with other therapies. [, , ]
- Alzheimer’s disease models: VER-155008 has shown promising results in reducing memory deficits and promoting axonal regeneration in a mouse model of Alzheimer’s disease. [, ]
- Viral infection models: VER-155008 has exhibited antiviral activity against KSHV and dengue virus in cellular models. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


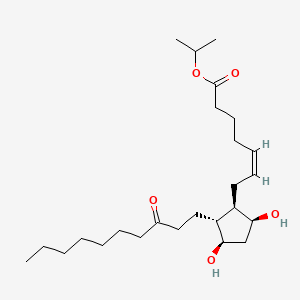
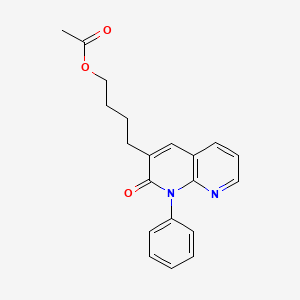
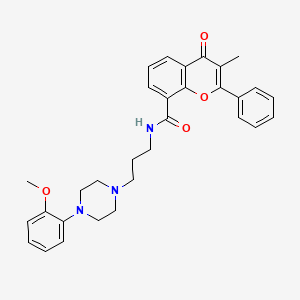
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
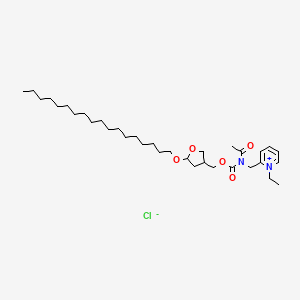
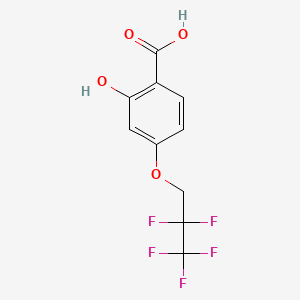
![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)
